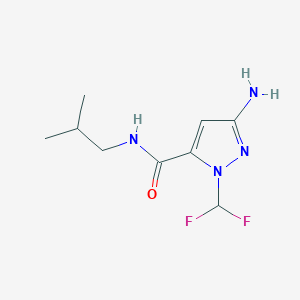

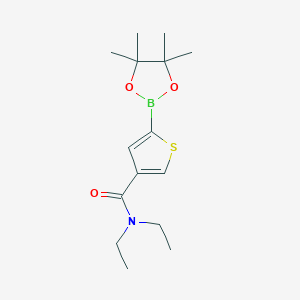

methyl 6-fluoro-4-(3-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,4-Benzothiadiazine-1,1-dioxide is a novel scaffold that has been the subject of various studies due to its wide range of pharmacological activities . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

Synthesis Analysis

The synthesis of 1,2,4-benzothiadiazine-1,1-dioxide derivatives typically involves the reaction of anilines with malonic acid equivalents . Other methods include the reaction of anthranilic acid derivatives .Molecular Structure Analysis

The 1,2,4-benzothiadiazine-1,1-dioxide ring system is a part of various parent thiadiazine structures . The sulfur atom in these structures is adjacent to at least one ring nitrogen atom .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-benzothiadiazine-1,1-dioxide are largely influenced by the functional groups attached to the ring . These functional groups, which include halo, alkyl, aryl, alkylamino, benzyl, keto, etc., are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-benzothiadiazine-1,1-dioxide derivatives can vary widely depending on the specific functional groups attached to the ring .Applications De Recherche Scientifique

Antimicrobial Activity

The benzothiazine dioxide scaffold has been explored for its potential in creating new antimicrobial agents. The presence of the 1,2,4-benzothiadiazine-1,1-dioxide ring system has been associated with significant antimicrobial properties . This suggests that our compound could be synthesized with different substituents to enhance its activity against a range of microbial pathogens.

Antiviral Research

Compounds with the benzothiazine dioxide core have shown promise in antiviral research. The structural flexibility allows for the attachment of various functional groups that can be tailored to target specific viral enzymes or replication mechanisms .

Antihypertensive Agents

The 1,2,4-benzothiadiazine-1,1-dioxide derivatives are known for their antihypertensive effects. By modifying the core structure, researchers can develop new drugs that may act as selective KATP channel activators, offering a novel approach to managing high blood pressure .

Antidiabetic Applications

This class of compounds has been investigated for their potential use in treating diabetes. The ability to act as AMPA receptor modulators makes them interesting candidates for regulating glucose levels and insulin release .

Anticancer Therapeutics

The benzothiazine dioxide ring system has been associated with anticancer activity. Its ability to be functionalized with various groups means it can be designed to interfere with specific cancer cell pathways or to enhance the delivery of cytotoxic agents to tumors .

CNS Drug Development

The compound’s core structure is similar to that of known central nervous system (CNS) drugs. This similarity opens up possibilities for the development of new therapeutic agents that could act on neurotransmitter systems, potentially treating a range of neurological disorders .

Orientations Futures

Propriétés

IUPAC Name |

methyl 6-fluoro-4-(3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO4S/c1-11-4-3-5-13(8-11)19-10-16(17(20)23-2)24(21,22)15-7-6-12(18)9-14(15)19/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQRVUJEEKBPON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 6-fluoro-4-(3-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

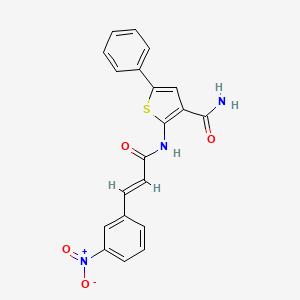

![2-(4-ethylphenyl)-4-(2-(3-nitrophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2917833.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1H-indol-3-yl)urea](/img/structure/B2917834.png)

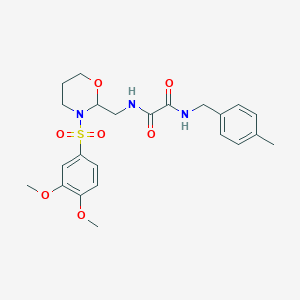

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2917845.png)

![Dimethyl[3-(piperidin-4-yl)propyl]amine](/img/structure/B2917848.png)

![N-[2-[(1R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl]ethyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2917851.png)

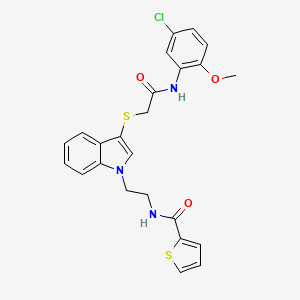

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)(trifluoro)methanesulfonamide](/img/structure/B2917852.png)